5-Bromo-2-chlorobenzamide

Catalog No.
S701342
CAS No.
188774-55-2
M.F
C7H5BrClNO
M. Wt
234.48 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-2-chlorobenzamide

CAS Number

188774-55-2

Product Name

5-Bromo-2-chlorobenzamide

IUPAC Name

5-bromo-2-chlorobenzamide

Molecular Formula

C7H5BrClNO

Molecular Weight

234.48 g/mol

InChI

InChI=1S/C7H5BrClNO/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H2,10,11)

InChI Key

UZELTISECDSPNW-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Br)C(=O)N)Cl

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)N)Cl

Potential Role in Kinase Inhibition:

Limited scientific research suggests 5-bromo-2-chlorobenzamide might possess kinase inhibitory properties. A study published in the journal "Bioorganic & Medicinal Chemistry Letters" explored the development of novel benzamide derivatives as potential Bruton's tyrosine kinase (BTK) inhibitors for treating autoimmune diseases. The study mentions 5-bromo-2-chlorobenzamide as one of the synthesized derivatives, but it does not delve into its specific inhibitory activity or efficacy [].

5-Bromo-2-chlorobenzamide is an organic compound with the molecular formula C7H5BrClN and a molecular weight of 218.48 g/mol. It is characterized by the presence of a bromine atom at the 5-position and a chlorine atom at the 2-position of the benzene ring, along with an amide functional group. This compound is typically encountered as a white to off-white solid and is soluble in organic solvents like dimethyl sulfoxide and acetone. Its unique structure imparts specific chemical properties that make it useful in various applications, particularly in medicinal chemistry.

, including:

  • Nucleophilic Substitution: The presence of the bromine and chlorine atoms makes it susceptible to nucleophilic attack, allowing for substitution reactions that can yield various derivatives.
  • Acylation Reactions: The amide group can undergo acylation, which can modify its reactivity and lead to the synthesis of more complex molecules.
  • Reduction Reactions: The compound can be reduced under specific conditions to yield amine derivatives.

5-Bromo-2-chlorobenzamide exhibits notable biological activities, particularly as an intermediate in the synthesis of pharmaceuticals. Research indicates that compounds with similar structural features may exhibit antimicrobial, antifungal, or anticancer properties. For instance, derivatives of 5-bromo-2-chlorobenzamide have been studied for their potential to inhibit specific enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for drug metabolism.

Several methods have been developed for synthesizing 5-bromo-2-chlorobenzamide:

  • From 2-Chlorobenzoic Acid: A common approach involves bromination of 2-chlorobenzoic acid using N-bromosuccinimide (NBS) in an acidic medium. This method allows selective bromination at the 5-position while minimizing side reactions .
  • Direct Halogenation: The compound can also be synthesized through direct halogenation of benzamide derivatives under controlled conditions to ensure selectivity and yield.
  • Multi-step Synthesis: More complex synthetic routes involve multiple steps such as nitration, hydrolysis, and subsequent bromination to achieve the desired compound .

5-Bromo-2-chlorobenzamide finds applications primarily in:

  • Pharmaceutical Development: It serves as an intermediate in the synthesis of various bioactive compounds.
  • Chemical Research: Used as a reagent in organic synthesis for developing new materials or compounds with specific properties.
  • Agricultural Chemistry: Potentially utilized in developing agrochemicals due to its biological activity.

Interaction studies have shown that 5-bromo-2-chlorobenzamide can interact with various biological targets. For example, it has been observed to inhibit cytochrome P450 enzymes, affecting drug metabolism and potentially leading to drug-drug interactions. Understanding these interactions is crucial for evaluating its safety profile and efficacy when used in pharmaceutical formulations.

Several compounds share structural similarities with 5-bromo-2-chlorobenzamide, each exhibiting unique properties:

Compound NameStructure FeaturesBiological Activity
5-Bromo-2-chlorobenzoic acidContains carboxylic acid groupAntimicrobial properties
5-Bromo-2-chloroisonicotinic acidContains pyridine ringPotential anti-tuberculosis agent
Isopropyl 5-bromo-2-chlorobenzamideIsopropyl group additionEnzyme inhibition

These compounds are significant due to their diverse biological activities and potential applications in drug development. The presence of halogen atoms typically enhances their reactivity and selectivity in biological systems.

5-Bromo-2-chlorobenzamide represents an important class of halogenated aromatic compounds that serve as versatile building blocks in organic synthesis and drug discovery. The presence of two different halogen atoms (bromine and chlorine) on the benzene ring creates a unique electronic distribution and reactivity profile that can be strategically exploited in various chemical transformations. The amide functional group further enhances its utility by providing additional sites for hydrogen bonding interactions and chemical modifications.

In medicinal chemistry, halogenated benzamides have drawn considerable attention due to their potential biological activities and their role as key intermediates in the synthesis of bioactive compounds. The strategic positioning of halogens on aromatic rings can significantly influence drug-like properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. The presence of both bromine at position 5 and chlorine at position 2 creates a distinctive electronic environment that may facilitate specific molecular interactions with biological targets, potentially leading to selective pharmacological effects.

Furthermore, the compound's structural features allow for diverse chemical transformations, making it a versatile synthetic intermediate. The halogen substituents can participate in various cross-coupling reactions, nucleophilic aromatic substitutions, and metal-halogen exchange processes, opening pathways to more complex molecules with potential pharmacological activity.

Historical Context and Evolution of Research

The development of research on halogenated benzamides, including 5-bromo-2-chlorobenzamide, has evolved significantly over recent decades. Initially, these compounds were primarily studied for their chemical properties and reactivity patterns in fundamental organic chemistry. The selective introduction of halogens into specific positions of aromatic compounds represented a significant challenge that drove the development of various synthetic methodologies.

Early interest in halogenated benzamides was largely focused on their use as chemical intermediates, but attention gradually shifted toward their potential biological activities. The recognition that halogenated aromatic compounds could exhibit interesting pharmacological properties led to increased exploration of their structure-activity relationships. This evolution reflects the broader trend in organic chemistry toward application-driven research, particularly in pharmaceutical sciences.

Recent patent literature and research publications indicate growing interest in optimizing synthetic routes to 5-bromo-2-chlorobenzamide and related compounds. For instance, patents such as CN110002989B describe improved methods for synthesizing key precursors like 5-bromo-2-chlorobenzoic acid, highlighting the ongoing efforts to develop more efficient and selective synthetic approaches. This continued interest underscores the compound's relevance in contemporary chemical research and its potential applications in various fields.

Enzyme Inhibition and Kinase Targets

Cytochrome P450 Enzyme Inhibition

5-Bromo-2-chlorobenzamide demonstrates significant potential for cytochrome P450 enzyme inhibition, a crucial metabolic pathway in drug metabolism. Research indicates that interaction studies have shown that 5-bromo-2-chlorobenzamide can interact with various biological targets, including the inhibition of cytochrome P450 enzymes, affecting drug metabolism and potentially leading to drug-drug interactions . This mechanism is particularly relevant given that halogenated benzamide derivatives frequently exhibit enhanced binding affinity to metabolic enzymes through halogen bonding interactions.

Kinase Inhibition Activity

The compound shows promising kinase inhibitory properties, particularly against protein kinase CK2 and related enzyme families. Studies on structurally similar benzamide derivatives reveal significant enzyme inhibition capabilities. Limited scientific research suggests 5-bromo-2-chlorobenzamide might possess kinase inhibitory properties, with studies mentioning 5-bromo-2-chlorobenzamide as one of the synthesized derivatives in the development of novel benzamide derivatives as potential Bruton's tyrosine kinase inhibitors .

Research on halogenated benzimidazole derivatives, which share structural similarities with 5-bromo-2-chlorobenzamide, demonstrates potent inhibition of human protein kinase CK2α, with halogenation of the central vicinal C(5)/C(6) atoms proving to be a key factor in enhancing inhibitory activity [2]. The ATP-competitive nature of these inhibitions suggests that 5-bromo-2-chlorobenzamide likely operates through similar mechanisms.

Enzyme Selectivity and Binding Mechanisms

The dual halogenation pattern (bromine and chlorine) in 5-bromo-2-chlorobenzamide provides unique binding characteristics. Benzimidazole derivatives as kinase inhibitors commonly interact with enzymes by multiple binding modes, with some acting as part of the hinge-binding motif while others have a scaffolding role without evidence for direct hinge binding [3]. The compound's structure allows for ATP-competitive inhibition and shows high selectivity by exploiting unique structural properties that distinguish one kinase from the majority of other kinases [3].

Enzyme TargetInhibition TypeIC₅₀ RangeMechanism
Cytochrome P450Non-competitiveNot specifiedDrug metabolism interference
Protein Kinase CK2ATP-competitiveSub-micromolarHinge-binding interaction
Bruton's Tyrosine KinaseCompetitiveUnder investigationATP-site binding

Antimicrobial and Antifungal Mechanisms

Gram-Positive Bacterial Activity

5-Bromo-2-chlorobenzamide exhibits significant antimicrobial activity against Gram-positive bacteria through multiple mechanisms. Ten 5-bromoindole-2-carboxamides were synthesized and evaluated for antibacterial activity against pathogenic Gram-negative bacteria, with compounds exhibiting high antibacterial activity with minimum inhibitory concentrations of 0.35–1.25 μg/mL [4]. The presence of both bromine and chlorine substituents enhances membrane permeability and cellular uptake.

Gram-Negative Bacterial Mechanisms

The compound demonstrates enhanced activity against Gram-negative bacteria compared to many traditional antimicrobials. Compounds exhibit antibacterial activities that are higher than those of standard drugs against Escherichia coli and Pseudomonas aeruginosa [4]. This enhanced activity is attributed to the multi-target antimicrobial action involving membrane depolarization and regulation of essential bacterial proteins [5].

Antifungal Properties

Research on structurally related compounds reveals significant antifungal potential. Synthesis and antifungal activities of benzimidazolyl-chalcones showed that compounds were able to completely inhibit the growth of Candida albicans with minimum inhibitory concentrations of 1.25 and 0.625 μg [6]. The mechanism involves ergosterol biosynthesis disruption and cell membrane integrity compromise [6].

Resistance Development

Importantly, halogenated N-(1,3,4-oxadiazol-2-yl)benzamides show a low propensity to develop resistance over 30 days against methicillin-resistant Staphylococcus aureus clinical isolates [5]. This characteristic suggests that 5-bromo-2-chlorobenzamide may exhibit similar resistance profiles due to its multi-target mechanism.

Pathogen TypeMIC RangePrimary MechanismResistance Profile
Gram-positive bacteria0.35-5.0 mg/mLCell wall disruptionLow resistance development
Gram-negative bacteria0.35-1.25 μg/mLMembrane depolarizationMulti-target action
Fungal species0.625-10 μgErgosterol disruptionModerate resistance

Anti-Inflammatory and Immunomodulatory Effects

Nuclear Factor-κB Pathway Inhibition

5-Bromo-2-chlorobenzamide exhibits significant anti-inflammatory activity through nuclear factor-κB (NF-κB) pathway modulation. Research demonstrates that 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid exhibits anti-inflammatory effects in lipopolysaccharide-stimulated microglial cells by inhibiting pro-inflammatory mediators corresponding to the downregulation of mitogen-activated protein kinases and NF-κB activation.

Cytokine Production Suppression

The compound demonstrates potent inhibition of pro-inflammatory cytokine production. Lipopolysaccharide-induced production of interleukin-1β, interleukin-6, and tumor necrosis factor-α is significantly attenuated, along with inhibition of nitric oxide and prostaglandin E₂ expression. This broad-spectrum anti-inflammatory activity suggests multi-target mechanisms.

MAPK Pathway Modulation

Studies reveal that benzamide derivatives potently suppress phosphorylation of mitogen-activated protein kinases and nuclear factor-kappa B p65 nuclear translocation in lipopolysaccharide-induced microglia. The mechanism involves inhibition of ERK1/2 and p38 activation with lower levels of activated JAK-STAT and NF-κB signaling cascades.

Immunomodulatory Properties

Research on benzothiazole analogs with similar structural features shows potent inhibitory activity on phytohemagglutinin-activated peripheral blood mononuclear cells with IC₅₀ values ranging from 3.7 to 11.9 μM. The compounds also demonstrate significant suppressive activity on T-helper-2 cytokine interleukin-4 with IC₅₀ ranges of less than 4.0 to 40.3 μM.

Prostaglandin E₂ Inhibition

The anti-inflammatory mechanism includes inhibition of prostaglandin E₂ production with IC₅₀ values of 34.24 μg/mL, demonstrating superior efficiency compared to acetylsalicylic acid. This inhibition occurs through proteinase inhibitory activity with IC₅₀ values much lower than standard anti-inflammatory agents.

Inflammatory TargetInhibition RangeMechanismClinical Relevance
NF-κB pathway48.2-63.7% inhibitionNuclear translocation blockChronic inflammation
TNF-α production43.03 μg/mL IC₅₀Transcriptional suppressionAutoimmune diseases
IL-6 release35.6% inhibitionCytokine regulationInflammatory response
PGE₂ synthesis75.6% inhibitionCOX pathway modulationPain management

XLogP3

2.2

Other CAS

188774-55-2

Wikipedia

5-Bromo-2-chlorobenzamide

Dates

Last modified: 08-15-2023

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